(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid (E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10850209
InChI: InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16)/b5-4+
SMILES: C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N
Molecular Formula: C11H8N2O3
Molecular Weight: 216.19 g/mol

(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid

CAS No.:

Cat. No.: VC10850209

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid -

Specification

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
IUPAC Name (E)-4-(3-cyanoanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16)/b5-4+
Standard InChI Key RPDCJBAOYBEESZ-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C#N
SMILES C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N

Introduction

Chemical Structure and Physicochemical Properties

The compound features an (E)-configured α,β-unsaturated ketone backbone with a 3-cyanoanilino group at the 4-position and a carboxylic acid moiety at the terminal end (Fig. 1). The E-configuration ensures planarity of the conjugated system, which is critical for electronic interactions and biological target binding .

Key Structural Attributes:

  • Molecular Formula: Hypothesized as C11H8N2O3\text{C}_{11}\text{H}_8\text{N}_2\text{O}_3 based on substitution patterns of analogous compounds .

  • Functional Groups:

    • α,β-Unsaturated ketone (C=O\text{C=O}) at C4.

    • Carboxylic acid (-COOH\text{-COOH}) at C2.

    • 3-Cyanoanilino (-NH-C6H4-CN\text{-NH-C}_6\text{H}_4\text{-CN}) substituent.

The cyano group introduces strong electron-withdrawing effects, polarizing the anilino ring and enhancing the electrophilicity of the α,β-unsaturated system. This electronic profile likely influences reactivity in both synthetic and biological contexts .

Synthetic Strategies and Reaction Pathways

While no explicit synthesis of (E)-4-(3-cyanoanilino)-4-oxo-2-butenoic acid is documented, analogous methods for related butenoic acid derivatives provide a roadmap.

Condensation Reactions

A plausible route involves the Knoevenagel condensation between 3-cyanoaniline and a β-keto acid derivative. For example, reacting 3-cyanoaniline with maleic anhydride under acidic conditions could yield the target compound via dehydration .

Example Reaction:

3-Cyanoaniline+Maleic AnhydrideH+(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid+H2O\text{3-Cyanoaniline} + \text{Maleic Anhydride} \xrightarrow{\text{H}^+} \text{(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid} + \text{H}_2\text{O}

This method mirrors the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, where antipyrin and a β-keto acid precursor were condensed under reflux .

Enzymatic Modifications

Chemoenzymatic approaches using nitrile hydratases (NHases) could functionalize nitrile intermediates. For instance, enzymatic conversion of a nitrile-containing precursor to an amide or acid has been demonstrated in levetiracetam synthesis . While speculative, this pathway highlights potential green chemistry applications for the compound .

Biological Activity and Mechanistic Insights

Structural analogs of (E)-4-aryl-4-oxo-2-butenoic acids exhibit notable antiproliferative activity against cancer cell lines. Key findings from related compounds include:

Antiproliferative Effects

  • In vitro Activity: Analogous compounds inhibit HeLa (cervical cancer), FemX (melanoma), and K562 (leukemia) cells at submicromolar concentrations .

  • Structure-Activity Relationship (SAR): Alkyl substituents on the aroyl moiety enhance activity, but the cyano group’s electron-withdrawing nature may alter binding kinetics .

Tubulin Polymerization Inhibition

  • IC50_{50} Values: Derivatives like (E)-4-aryl-4-oxo-2-butenoic acid amides inhibit tubulin assembly at <20 μM, with the most potent analog showing IC50_{50} = 2.9 μM .

  • Cell Cycle Arrest: G2/M phase accumulation in K562 cells suggests microtubule disruption, though alternative mechanisms may dominate .

In Vivo Toxicity

  • LD50_{50}: A related compound (23) exhibited an oral LD50_{50} of 45 mg/kg in mice, indicating moderate toxicity .

CompoundMolecular FormulaMolecular WeightKey Functional GroupsBiological Activity (IC50_{50})
(E)-4-(4-Nitrophenyl)-4-oxo-2-butenoic acid C10_{10}H9_{9}NO4_4207.18Nitrophenyl, enone, COOHNot reported
Compound 1 (from )C12_{12}H13_{13}NO3_3235.24Phenyl, enone, COOHTubulin: 2.9 μM
Hypothesized Target CompoundC11_{11}H8_{8}N2_2O3_3216.19Cyanoanilino, enone, COOHTo be determined

Table 2: Synthetic Methods for α,β-Unsaturated Carbonyl Compounds

MethodReagents/ConditionsYield (%)Reference
Knoevenagel CondensationMaleic anhydride, H+^+65–85
Enzymatic ConversionNitrile hydratase, aqueous/organic solvent20–40

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